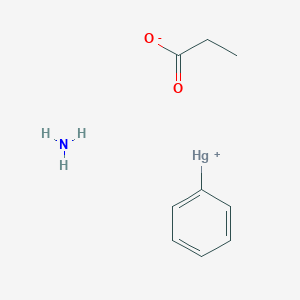![molecular formula C12H19N3O2 B14643052 N-Methyl-N-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-N'-prop-2-en-1-ylurea CAS No. 55808-03-2](/img/structure/B14643052.png)
N-Methyl-N-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-N'-prop-2-en-1-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-N’-prop-2-en-1-ylurea is a complex organic compound with a unique structure that includes an oxazole ring, a urea moiety, and various alkyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-N’-prop-2-en-1-ylurea typically involves multiple steps. One common approach is the condensation of an appropriate oxazole derivative with an isocyanate compound under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-N-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-N’-prop-2-en-1-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction may produce saturated heterocycles.
Aplicaciones Científicas De Investigación
N-Methyl-N-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-N’-prop-2-en-1-ylurea has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-Methyl-N-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-N’-prop-2-en-1-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and urea moiety play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-2-pyrrolidone: A similar compound with a lactam structure, used as a solvent and in various industrial applications.
N-Methyl-N-propyl-propylamine: Another related compound with different alkyl substituents, used in organic synthesis.
Uniqueness
N-Methyl-N-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-N’-prop-2-en-1-ylurea is unique due to its combination of an oxazole ring and urea moiety, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
55808-03-2 |
|---|---|
Fórmula molecular |
C12H19N3O2 |
Peso molecular |
237.30 g/mol |
Nombre IUPAC |
1-methyl-1-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-3-prop-2-enylurea |
InChI |
InChI=1S/C12H19N3O2/c1-5-6-13-12(16)15(4)11-8-10(17-14-11)7-9(2)3/h5,8-9H,1,6-7H2,2-4H3,(H,13,16) |
Clave InChI |
HZGGYSILARDEON-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=CC(=NO1)N(C)C(=O)NCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


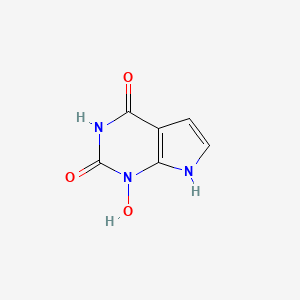
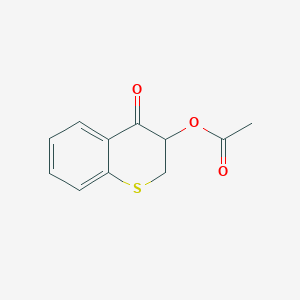
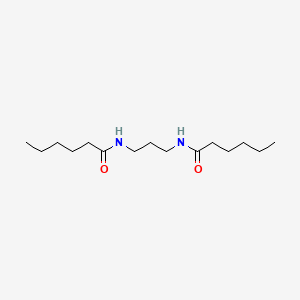

![3-Chloro-2,7,7-trimethylbicyclo[4.1.1]oct-2-ene](/img/structure/B14642994.png)
![N-[2-(9H-Xanthen-9-YL)ethyl]formamide](/img/structure/B14643001.png)
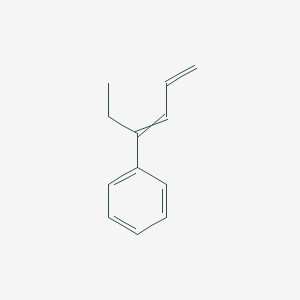
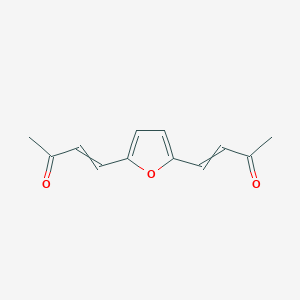

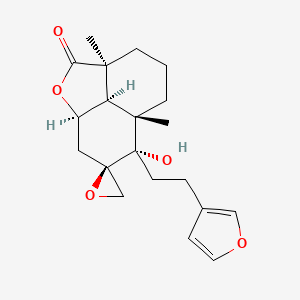
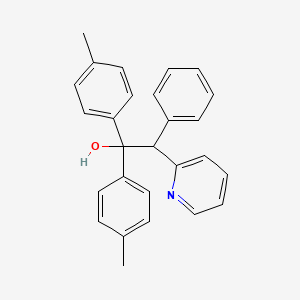
![N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]morpholine-4-carboxamide](/img/structure/B14643034.png)
![[1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid, ethyl ester, 3-oxide](/img/structure/B14643036.png)
